molecular formula C22H20N4O2S B11040224 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11040224
M. Wt: 404.5 g/mol
InChI Key: BCYHLGZENRPKRD-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of benzothiazole derivatives. Its chemical formula is C20H16N4O2S, and its molecular weight is approximately 388.43 g/mol . This compound exhibits interesting biological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde (e.g., 2-phenylacetaldehyde) to form the key intermediate. Subsequent amidation with 2-oxoethylamine yields the desired compound . The synthetic steps are as follows:

    Formation of Key Intermediate:

Industrial Production: While Compound X is not widely produced industrially, it is synthesized in research laboratories for further investigation.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction with hydrazine hydrate or sodium borohydride leads to the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.

    Major Products: The major products include the reduced amine derivative and various substituted analogs.

Scientific Research Applications

Chemistry::

  • Compound X serves as a versatile building block for the synthesis of other benzothiazole-based compounds.
  • Researchers explore its reactivity in various reactions, including cyclizations and cross-couplings.
Biology and Medicine:: Industry::

    Dye Synthesis: It finds applications in dye synthesis due to its chromophoric properties.

    Material Science: Researchers investigate its use in designing functional materials.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors, enzymes, or signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Compound X shares structural features with other benzothiazole derivatives, such as:

    Compound Y: (Provide a brief description of Compound Y)

    Compound Z: (Briefly describe Compound Z)

Biological Activity

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (CAS Number: 1374529-86-8) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, with a molecular weight of 367.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole have demonstrated significant activity against various bacterial and fungal strains. In particular, one study reported that related compounds showed minimal inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogenic bacteria and fungi .

Insecticidal Activity

Insecticidal bioefficacy screening has been conducted on similar pyrrole derivatives. For example, compounds tested against Spodoptera littoralis larvae exhibited varying levels of toxicity, with some derivatives showing promising results as potential insecticides . The LC50 values were determined to assess the effectiveness of these compounds.

The mechanisms by which N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets related to cell signaling pathways or enzymatic activities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2017 evaluated a series of benzothiazole derivatives for their antimicrobial activity. The most potent compound in the series demonstrated an MIC value comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

Case Study 2: Insecticidal Testing

In another investigation focusing on insecticidal properties, various pyrrole derivatives were synthesized and tested against agricultural pests. The results indicated that specific modifications in the chemical structure enhanced insecticidal activity significantly .

Table 1: Antimicrobial Activity Data

Compound IDMIC (μmol/mL)MBC (μmol/mL)Target Organism
4d10.721.4Staphylococcus aureus
4p15.030.0Escherichia coli
3h12.525.0Candida albicans

Table 2: Insecticidal Activity Data

Compound IDLC50 (mg/L)Target Insect
Compound A5.0Spodoptera littoralis
Compound B7.5Helicoverpa armigera
Compound C6.0Aphis gossypii

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C22H20N4O2S/c27-20(23-11-10-16-6-2-1-3-7-16)15-24-21(28)17-8-9-18-19(14-17)29-22(25-18)26-12-4-5-13-26/h1-9,12-14H,10-11,15H2,(H,23,27)(H,24,28)

InChI Key

BCYHLGZENRPKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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